molecular formula C11H13N3O4 B13240548 tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B13240548
M. Wt: 251.24 g/mol
InChI Key: ZOCOEVLTYKDGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with hydroxyl groups at positions 4 and 6, and a tert-butyl carbamate group at position 1. This structure combines aromaticity with hydrogen-bonding capabilities from the hydroxyl groups, making it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or nucleotide analogs. The tert-butyl group enhances steric bulk and solubility in organic solvents, while the hydroxyl groups enable further functionalization through alkylation, acylation, or metal-catalyzed coupling reactions .

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

tert-butyl 4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C11H13N3O4/c1-11(2,3)18-10(17)14-9-6(5-12-14)7(15)4-8(16)13-9/h4-5H,1-3H3,(H2,13,15,16)

InChI Key

ZOCOEVLTYKDGGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=O)N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, a comparative analysis with structurally analogous compounds is provided below. Key parameters include molecular weight, functional groups, synthetic pathways, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Highlights Applications
This compound (Target) C₁₁H₁₃N₃O₄ 267.24* Hydroxyl, pyrazolopyridine, tert-butyl Multi-step functionalization of pyridine core Pharmaceutical intermediates
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosylimidazo-pyrrolo-pyrazin-1-yl)piperidine C₂₅H₃₀N₆O₄S 510.61 (M+H)+ Tosyl, imidazo-pyrrolo-pyrazine, tert-butyl Lawesson’s reagent-mediated cyclization Kinase inhibitor precursors
tert-Butyl trans-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carboxylate C₁₂H₂₁NO₃ 227.30 Furopyridine, tert-butyl Not specified in available data Scaffold for bioactive molecule design

*Calculated based on standard atomic weights.

Key Findings:

Synthetic Flexibility : Unlike the tosyl-protected intermediate in , the target compound’s hydroxyl groups allow direct derivatization without requiring deprotection steps.

Molecular Weight and Solubility : The target compound’s lower molecular weight (267.24 vs. 510.61) suggests better solubility in polar solvents compared to the tosyl-containing analog, which may require lipophilic environments for reactivity .

Ring Conformation : While the target compound’s planar pyrazolopyridine ring contrasts with the puckered furopyridine system in , both benefit from the tert-butyl group’s steric stabilization, reducing aggregation in solution .

Research Implications

  • Pharmaceutical Relevance : The hydroxyl groups in the target compound enable interactions with biological targets (e.g., ATP-binding pockets in kinases), similar to the imidazo-pyrrolo-pyrazine derivatives but with improved polarity .
  • Crystallographic Analysis : Tools like SHELXL () are critical for resolving the stereochemistry of such compounds, particularly when analyzing hydrogen-bonding networks or tert-butyl-induced conformational rigidity .
  • Thermodynamic Stability : The tert-butyl group in all compared compounds enhances thermal stability, as evidenced by their use in high-temperature reactions (e.g., Lawesson’s reagent-mediated cyclization at 100°C in ) .

Biological Activity

tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by two hydroxyl groups and a tert-butyl ester, suggests significant biological potential. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and other therapeutic applications.

  • Molecular Formula: C12_{12}H15_{15}N3_3O4_4
  • Molecular Weight: 265.26 g/mol
  • CAS Number: 2060033-89-6

Research indicates that this compound functions primarily as an enzyme inhibitor. The compound interacts with specific molecular targets, modulating enzymatic activities and influencing cellular pathways relevant to various diseases. Although the precise mechanisms remain under investigation, preliminary studies suggest its role in inhibiting enzymes associated with cancer and inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies: The compound demonstrated significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50_{50} values were reported in the low micromolar range, indicating potent activity against these cell lines .
Cell LineIC50_{50} (µM)Reference
MCF-75.85
A5493.0

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes that play critical roles in disease progression:

  • Enzymatic Targets: It has shown promise in inhibiting enzymes linked to inflammatory pathways and cancer progression. Specific enzyme targets include kinases and proteases that are often overactive in malignant cells .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anti-inflammatory Effects:
    • Researchers investigated the compound's anti-inflammatory properties through animal models. Results indicated a reduction in inflammatory markers and improved outcomes in conditions such as arthritis.
  • Antiviral Studies:
    • The compound was also assessed for antiviral activity against various viruses. Preliminary findings suggested that it could inhibit viral replication, although further studies are needed to elucidate the mechanisms involved .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

Compound NameCAS NumberStructural FeaturesSimilarity Index
tert-Butyl 5-bromo-3-methyl...916258-24-7Bromine substitution at position 50.91
tert-Butyl 3-formyl...1155846-83-5Formyl group at position 30.96
tert-butyl 6-fluoro...155601-71-1Fluorine substitution at position 60.93

These comparisons highlight how variations in substituents can significantly affect biological activity and efficacy as therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.